

Spectroscopic Cross-Validation of 3-oxo-3-(3-thienyl)propanenitrile: A Comparative Guide

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Compound of Interest

Compound Name: 3-Oxo-3-(thiophen-3-yl)propanenitrile

Cat. No.: B1349826

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the spectroscopic properties of 3-oxo-3-(3-thienyl)propanenitrile. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a comparative analysis based on documented data for the closely related 2-thienyl isomer and established spectroscopic principles for the relevant functional groups. This approach offers a robust framework for the characterization and quality control of 3-oxo-3-(3-thienyl)propanenitrile in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties for 3-oxo-3-(3-thienyl)propanenitrile is presented in Table 1. This data is aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of 3-oxo-3-(3-thienyl)propanenitrile

Property	Value	Reference
CAS Number	69879-30-7	[1][2][3]
Molecular Formula	C ₇ H ₅ NOS	[1][2]
Molecular Weight	151.19 g/mol	[2]
Melting Point	91-93 °C	[3]
Boiling Point	313.4 ± 22.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm ³	[3]

Spectroscopic Data Comparison

The following sections provide a detailed comparison of expected and reported spectroscopic data for 3-oxo-3-(3-thienyl)propanenitrile. The data for the 2-thienyl isomer is included for comparative purposes.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups in 3-oxo-3-(3-thienyl)propanenitrile. The characteristic stretching frequencies are summarized in Table 2.

Table 2: Infrared (IR) Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹) for 3-oxo-3-(3-thienyl)propanenitrile	Reported Wavenumber (cm ⁻¹) for 3-oxo-3-(2-thienyl)propanenitrile
C≡N (Nitrile)	~2250	2235[4]
C=O (Ketone)	~1690	1690[4]
C=C (Thiophene Ring)	~1500-1400	1595, 1578, 1489, 1446[4]
C-S (Thiophene Ring)	~700-600	642[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The expected proton chemical shifts for 3-oxo-3-(3-thienyl)propanenitrile are outlined in Table 3, alongside the reported data for its 2-thienyl isomer.

Table 3: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Protons	Expected Chemical Shift (δ , ppm) for 3-oxo-3-(3-thienyl)propanenitrile	Reported Chemical Shift (δ , ppm) for 3-oxo-3-(2-thienyl)propanenitrile	Multiplicity
CH_2	~ 4.0	3.76, 3.87	dd
Thiophene H	$\sim 7.4 - 8.2$	6.90 (H-4'), 7.14 (H-5'), 6.93-6.95 (H-3')	m, d, m

The anticipated carbon chemical shifts for 3-oxo-3-(3-thienyl)propanenitrile are presented in Table 4, with comparative data from the 2-thienyl isomer.

Table 4: ^{13}C NMR Spectroscopic Data (125.76 MHz, CDCl_3)

Carbon	Expected Chemical Shift (δ , ppm) for 3-oxo-3-(3-thienyl)propanenitrile	Reported Chemical Shift (δ , ppm) for 3-oxo-3-(2-thienyl)propanenitrile
CN	~ 117	118.18
CH_2	~ 40	40.59, 41.19
Thiophene C	$\sim 125 - 145$	124.73, 126.07, 126.72, 127.13
C=O	~ 195	196.91

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data

Ion	Expected m/z for 3-oxo-3-(3-thienyl)propanenitrile	Reported m/z for a related 2-thienyl derivative [M+H] ⁺
[M] ⁺	151.01	435.1526 (for C ₂₈ H ₂₂ N ₂ OS)[4]

Note: The reported mass spectrometry data is for a larger derivative containing the 2-thienyl moiety and is not a direct comparison.

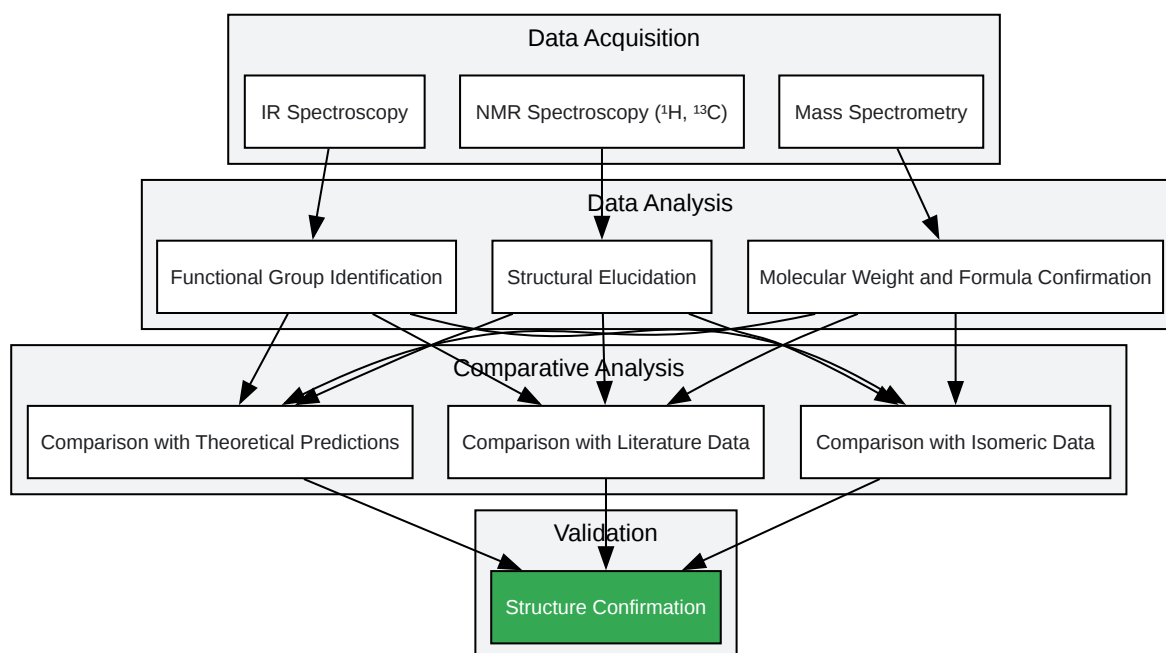
Experimental Protocols

Standard experimental protocols for acquiring the spectroscopic data are as follows:

- Infrared (IR) Spectroscopy: The IR spectrum is typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.
- Mass Spectrometry (MS): The mass spectrum is obtained using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent like methanol or acetonitrile.

Workflow for Spectroscopic Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of spectroscopic data for a given compound.

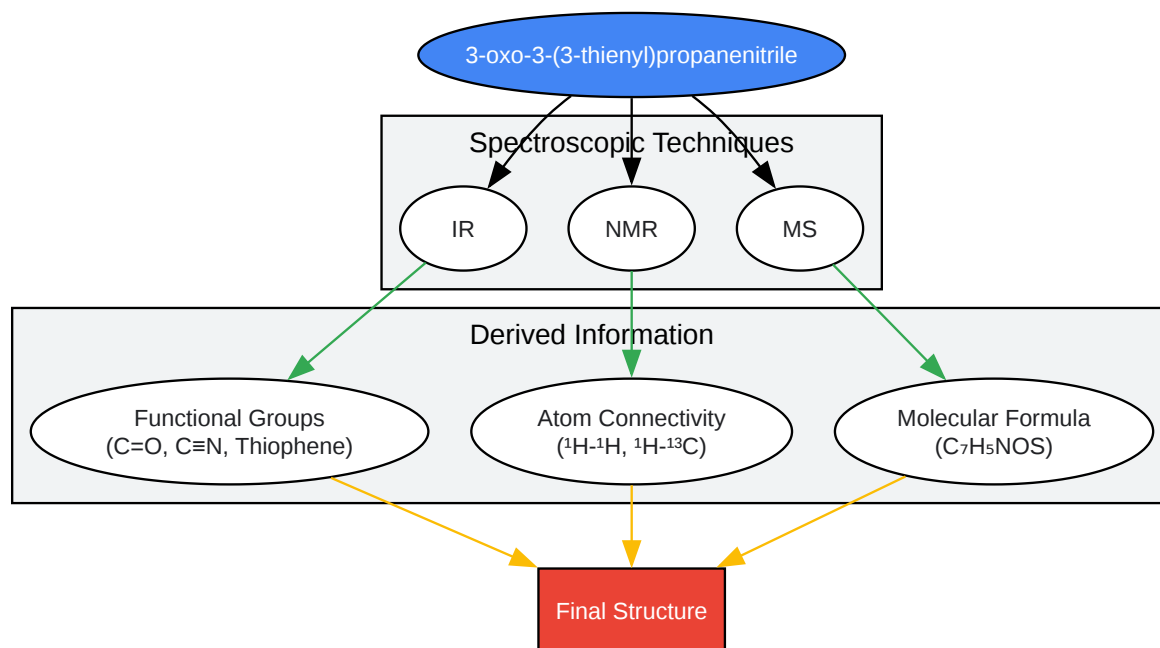


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Caption: Workflow for Spectroscopic Data Cross-Validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.



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Caption: Information Flow in Spectroscopic Structural Elucidation.

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